![molecular formula C7H8N4O B1403468 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine CAS No. 1256821-68-7](/img/structure/B1403468.png)

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

Descripción general

Descripción

Pyrazolo[3,4-b]pyridine derivatives are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . They are part of anxiolytic drugs and a drug for the treatment of pulmonary hypertension .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The chemical structure of the synthesized compound was established based on elemental analysis and spectral data .Chemical Reactions Analysis

1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .Aplicaciones Científicas De Investigación

Pharmacological Properties

Pyrazolo[3,4-b]pyridine derivatives are known for their wide range of pharmacological properties. They have been studied in detail and are part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate. Additionally, they are used in drugs for the treatment of pulmonary hypertension like riociguat .

Synthesis of Benzamide Derivatives

These compounds are utilized in the synthesis of complex molecules like 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, which could have potential applications in medicinal chemistry .

Antiretroviral Therapy

The derivatives play a role in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a key component of highly active antiretroviral therapy (HAART) used in the treatment of HIV/AIDS .

Synthetic Strategies

Recent reviews cover comprehensive data on synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives, highlighting their advantages and drawbacks in various chemical synthesis processes .

Microwave-assisted Synthesis

There is a regioselective synthesis method for polysubstituted pyrazolo-[3,4-b]pyridines using microwave-assisted reactions, which can enhance the efficiency and speed of chemical synthesis .

Biomedical Applications

Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described with applications in biomedical fields. They present two possible tautomeric forms: the 1H- and 2H-isomers, which can be relevant in various biomedical research applications .

Mecanismo De Acción

Target of Action

The primary targets of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine are cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial for cell cycle regulation .

Mode of Action

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The compound affects the cell cycle regulation pathway . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .

Result of Action

The molecular and cellular effects of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine’s action include the inhibition of CDKs, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment .

Direcciones Futuras

The development of an effective synthetic approach to novel derivatives of said heterocyclic system containing both an amino group and additional functionality in the pyridine ring would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .

Propiedades

IUPAC Name |

5-methoxy-2H-pyrazolo[3,4-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-12-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWKPLSJQMSZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine | |

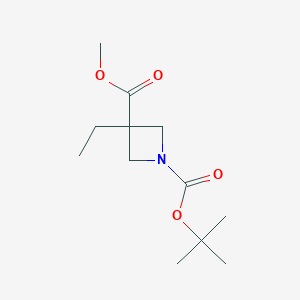

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

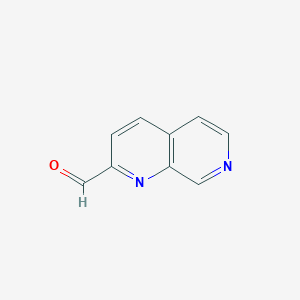

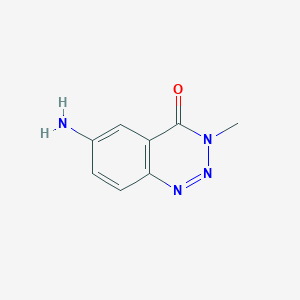

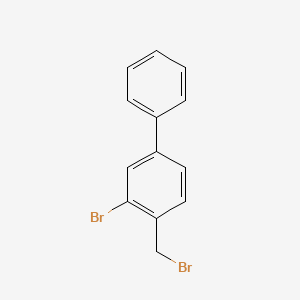

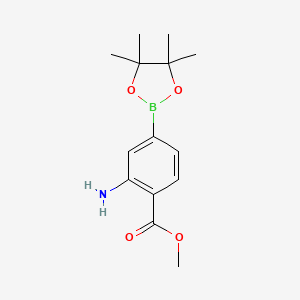

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-Butyl 5H-Spiro[Azetidine-3,6-Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine]-1-Carboxylate](/img/structure/B1403385.png)

![5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B1403386.png)

![1-Oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1403387.png)

![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol](/img/structure/B1403389.png)

![Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate](/img/structure/B1403402.png)

![(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid](/img/structure/B1403404.png)